molecular formula C24H19F2N5O B14929340 7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14929340
M. Wt: 431.4 g/mol
InChI Key: AYKGOBCOXKWXRI-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a difluoromethyl group, an indole moiety, and a pyrazolo[1,5-a]pyrimidine core, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the difluoromethyl group, and the attachment of the indole moiety. One common approach is to start with the synthesis of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction involving appropriate precursors. The difluoromethyl group can be introduced via a radical difluoromethylation process, which often requires specific catalysts and reaction conditions . The final step involves coupling the indole moiety to the core structure using standard amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for the difluoromethylation step and the development of more efficient catalysts for the cyclization reactions. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrazolo[1,5-a]pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its combination of a difluoromethyl group, an indole moiety, and a pyrazolo[1,5-a]pyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C24H19F2N5O

Molecular Weight

431.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H19F2N5O/c25-22(26)21-12-20(15-6-2-1-3-7-15)30-23-18(14-29-31(21)23)24(32)27-11-10-16-13-28-19-9-5-4-8-17(16)19/h1-9,12-14,22,28H,10-11H2,(H,27,32)

InChI Key

AYKGOBCOXKWXRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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